An In-depth Technical Guide to the Mechanism of Action of PEG 23 Lauryl Ether in Cell Lysis
An In-depth Technical Guide to the Mechanism of Action of PEG 23 Lauryl Ether in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (23) lauryl ether, commonly known as Brij® 35, is a non-ionic surfactant widely employed in biochemical and pharmaceutical applications for its ability to permeabilize and lyse cell membranes. Its efficacy stems from its amphipathic nature, possessing a C12 hydrophobic alkyl chain and a hydrophilic head composed of 23 polyethylene glycol units. This structure allows it to integrate into and ultimately disrupt the lipid bilayer of cell membranes in a concentration-dependent manner. As a mild, non-denaturing detergent, it is particularly valuable for solubilizing membrane proteins while preserving their native conformation and functionality.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of PEG 23 lauryl ether, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes.
Core Mechanism of Action: A Multi-Stage Process
The lytic action of PEG 23 lauryl ether on a cell's plasma membrane is not an instantaneous event but rather a multi-stage process governed by the concentration of the detergent. The fundamental principle involves the partitioning of detergent monomers into the lipid bilayer, which progressively destabilizes the membrane structure.[4]
Stage 1: Monomer Partitioning and Membrane Saturation At concentrations below its Critical Micelle Concentration (CMC), PEG 23 lauryl ether exists as monomers in the aqueous solution.[5] These monomers insert their hydrophobic lauryl tails into the lipid bilayer, while the bulky hydrophilic polyethylene glycol chains remain exposed to the aqueous environment.[1][6] This initial insertion increases the surface area of the outer membrane leaflet and enhances membrane permeability.[7][8][9]
Stage 2: Membrane Destabilization and Lysis As the concentration of the detergent in the bilayer increases, the structural integrity of the membrane is compromised. The presence of the detergent molecules disrupts the ordered packing of the phospholipids, leading to the formation of pores and increased membrane fluidity.[10][11] This leads to the leakage of intracellular contents and, ultimately, cell lysis.[8][12]
Stage 3: Micelle Formation and Solubilization At concentrations above the CMC, PEG 23 lauryl ether molecules aggregate to form micelles in the aqueous solution.[5] When the detergent-to-lipid ratio in the membrane becomes sufficiently high, the bilayer is completely disrupted, and mixed micelles are formed. These mixed micelles consist of detergent, membrane lipids, and membrane proteins.[4] This process of solubilization is crucial for the extraction of membrane proteins for further study.[13] Non-ionic detergents like Brij 35 are favored for this purpose because they typically do not break protein-protein interactions, thus helping to maintain the protein's native structure.[1]
Visualizing the Mechanism of Cell Lysis
Caption: A diagram illustrating the three-stage mechanism of cell lysis induced by PEG 23 lauryl ether.
Quantitative Data
The efficiency of PEG 23 lauryl ether as a lytic agent is dependent on its physicochemical properties. The following tables summarize key quantitative data for this detergent.
Table 1: Physicochemical Properties of PEG 23 Lauryl Ether (Brij® 35)
| Property | Value | Notes |
| Molecular Formula | C12H25(OCH2CH2)nOH, n~23 | The hydrophilic chain consists of approximately 23 ethylene oxide units.[14] |
| Molecular Weight | ~1199.5 g/mol | [15] |
| Critical Micelle Concentration (CMC) | 0.092 mM (0.11% w/v) | The concentration at which micelles begin to form.[13] This value can vary with temperature and buffer composition.[16] |
| Aggregation Number | 40 | The average number of monomers in a micelle.[17] |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | This high value indicates its suitability as an oil-in-water emulsifier and its effectiveness as a detergent.[17] |
Experimental Protocols
The following are detailed methodologies for common experiments involving cell lysis with PEG 23 lauryl ether.
Protocol for General Cell Lysis of Cultured Cells
This protocol is designed for the gentle lysis of cultured mammalian cells to extract soluble proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) PEG 23 lauryl ether. Prepare fresh and keep on ice.
-
Protease inhibitor cocktail
-
Cultured cells in a petri dish or multi-well plate
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Methodology:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add the appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the cells. (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-20 minutes with occasional gentle rocking.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
The protein extract is now ready for downstream applications such as quantification (e.g., BCA assay), SDS-PAGE, or immunoprecipitation.
Protocol for Hemolysis Assay to Quantify Membrane Disruption
This protocol uses red blood cells (erythrocytes) as a model system to quantify the membrane-lytic activity of PEG 23 lauryl ether.[12][18][19]
Materials:
-
Fresh whole blood (e.g., from a healthy donor, with anticoagulant)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PEG 23 lauryl ether stock solution (e.g., 10% w/v in PBS)
-
Deionized water (for positive control - 100% hemolysis)
-
96-well microplate (round or flat bottom)
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and the buffy coat.
-
Resuspend the red blood cell (RBC) pellet in 10 volumes of ice-cold PBS.
-
Repeat the centrifugation and washing steps three more times.
-
After the final wash, resuspend the RBCs to a 2% (v/v) suspension in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of the PEG 23 lauryl ether stock solution in PBS in a 96-well plate.
-
Negative Control: Add 100 µL of PBS to several wells.
-
Positive Control: Add 100 µL of deionized water to several wells.
-
Test Samples: Add 100 µL of each PEG 23 lauryl ether dilution to the respective wells.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Visualizing the Experimental Workflow for Hemolysis Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. Brij® 35 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 3. osti.gov [osti.gov]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of nonionic surfactant Brij 35 on morphology, cloud point, and pigment stability in Monascus extractive fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cube-biotech.com [cube-biotech.com]
- 14. Polyoxyl 23 lauryl ether USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 15. 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | C58H118O24 | CID 2724258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Properties of polyethylene glycol (23) lauryl ether with cetyltrimethylammonium bromide in mixed aqueous solutions studied by self-diffusion coefficient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyoxyethylene(23)lauryl ether | Sigma-Aldrich [sigmaaldrich.com]
- 18. haemoscan.com [haemoscan.com]
- 19. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
